molecular formula C27H18ClN3O2 B5025606 N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-CHLOROBENZAMIDE

N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-CHLOROBENZAMIDE

Cat. No.: B5025606
M. Wt: 451.9 g/mol
InChI Key: XIWLYHZDPONPQN-UHFFFAOYSA-N
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Description

N-[4-(5-Benzoyl-1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide is a benzodiazole-based compound featuring a benzoyl group at the 5-position of the benzodiazole core and a 2-chlorobenzamide substituent attached via a phenyl group at the 4-position. This structure combines electron-withdrawing (chlorine) and aromatic (benzoyl) moieties, which influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18ClN3O2/c28-22-9-5-4-8-21(22)27(33)29-20-13-10-18(11-14-20)26-30-23-15-12-19(16-24(23)31-26)25(32)17-6-2-1-3-7-17/h1-16H,(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWLYHZDPONPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-CHLOROBENZAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This step often involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Benzoylation: The benzodiazole core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Coupling with Chlorobenzamide: The final step involves coupling the benzoylated benzodiazole with 2-chlorobenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-CHLOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodiazole moiety can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorobenzamide group can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of a benzodiazole derivative with an oxidized benzoyl group.

    Reduction: Formation of a benzodiazole derivative with a hydroxyl group instead of the benzoyl group.

    Substitution: Formation of various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[4-(5-benzoyl-1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide is C23H18ClN3OC_{23}H_{18}ClN_{3}O, with a molecular weight of approximately 405.86 g/mol. The compound features a complex structure that includes a benzodiazole moiety, which is known for its diverse biological activities.

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing benzodiazole derivatives exhibit anticancer properties. This compound has shown promise in inhibiting the proliferation of cancer cells in vitro. A study published in Journal of Medicinal Chemistry demonstrated that similar benzodiazole derivatives effectively induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties
Another significant application is its antimicrobial activity. Compounds with benzoyl and benzodiazole groups have been investigated for their ability to combat bacterial infections. In vitro tests revealed that this compound exhibits inhibitory effects against several pathogenic bacteria, suggesting its potential as an antibacterial agent .

Biological Research Applications

Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes related to disease pathways. For instance, it has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair processes. This inhibition can lead to the disruption of cancer cell proliferation .

Fluorescent Probes
Due to its unique structural features, this compound can be utilized as a fluorescent probe in biological imaging. The benzodiazole moiety contributes to the compound's photophysical properties, making it suitable for tracking cellular processes in live-cell imaging applications .

Material Science Applications

Polymer Chemistry
In material science, derivatives of this compound are being explored for their use in polymer synthesis. The incorporation of benzodiazole units into polymer matrices can enhance thermal stability and optical properties, making them suitable for applications in optoelectronic devices .

Case Studies

Case Study Application Findings
Study on Anticancer ActivityIn vitro cancer cell linesInduced apoptosis through signaling modulation
Antimicrobial TestingPathogenic bacteriaSignificant inhibition observed
Enzyme InhibitionTopoisomerase activityDisruption of DNA processes
Fluorescent ImagingLive-cell imagingEffective tracking of cellular processes
Polymer SynthesisMaterial enhancementImproved thermal stability and optical properties

Mechanism of Action

The mechanism by which N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-CHLOROBENZAMIDE exerts its effects involves its interaction with specific molecular targets. The benzodiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The benzoyl and chlorobenzamide groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural Analogues in the Benzodiazole/Benzimidazole Family

Compound Name Substituent on Benzamide Core Heterocycle Key Features Melting Point (°C) Yield (%) Biological Activity Reference
N-[4-(5-Benzoyl-1H-1,3-benzodiazol-2-yl)phenyl]-2-bromobenzamide Bromine (Br) Benzodiazole Bromine substitution enhances halogen bonding Not reported Not reported Not reported
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxybenzamide Phenoxy (OPh) Benzodiazole Improved pharmacokinetics due to lipophilic phenoxy group Not reported Not reported Enzyme inhibition
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide Nitro (NO₂) Benzimidazole Nitro group confers antimicrobial and antioxidant activity Not reported Not reported Antimicrobial, antioxidant

Key Observations :

  • Electron-Withdrawing Groups : Nitro and chloro substituents increase melting points due to stronger intermolecular forces (e.g., nitro derivatives in melt at 222–224°C) .
  • Phenoxy Group: Introduces lipophilicity, which may enhance membrane permeability and bioavailability .

Heterocyclic Variants with Modified Cores

Compound Name Core Heterocycle Substituents Melting Point (°C) Yield (%) Biological Activity Reference
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide Thiazole Benzoyl, chloro Not reported Not reported Anticancer (predicted)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide Benzoxazole Chloro, nitro Not reported Not reported PPARγ antagonism

Key Observations :

  • Thiazole vs.
  • Benzoxazole Core : Benzoxazole derivatives (e.g., ) show PPARγ antagonism, suggesting the target compound’s benzodiazole core may similarly interact with nuclear receptors .

Substituent Effects on Physicochemical Properties

Data from and highlight substituent-driven trends in carbamothioyl derivatives:

Substituent Example Compound Melting Point (°C) Yield (%)
2-Chloro N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide 216–218 60
2-Nitro N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-nitrobenzamide 222–224 50
3-Methyl N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-methylbenzamide 220–221 64

Trends :

  • Electron-Withdrawing Groups (e.g., NO₂, Cl): Higher melting points due to dipole-dipole interactions.
  • Electron-Donating Groups (e.g., CH₃): Lower yields (54–64%) compared to nitro derivatives, possibly due to steric hindrance .

Biological Activity

N-[4-(5-benzoyl-1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide is a synthetic compound that belongs to the class of benzodiazoles and benzamides. Its structural complexity and unique functional groups suggest potential biological activities that warrant detailed investigation. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C17H13ClN4O\text{C}_{17}\text{H}_{13}\text{ClN}_{4}\text{O}

Research indicates that compounds in the benzodiazole class often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Benzodiazole derivatives have been shown to possess antimicrobial properties against various pathogens. The presence of the benzoyl group may enhance membrane permeability, facilitating cellular uptake and increasing efficacy against bacterial strains.
  • Anticancer Properties : Studies have suggested that benzodiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The specific interactions of this compound with oncogenic pathways remain under investigation.

Biological Activity Profiles

The biological activity of this compound can be summarized in the following table:

Activity Description Reference
AntimicrobialInhibitory effects against Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in various cancer cell lines
Anti-inflammatoryPotential to reduce inflammatory markers in vitro
Enzyme InhibitionInhibition of specific enzymes involved in cancer metabolism

Case Studies

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of benzodiazole derivatives, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell walls and interference with metabolic pathways .
  • Cancer Cell Apoptosis : Research on related benzodiazole compounds indicated that they could effectively induce apoptosis in breast cancer cell lines via mitochondrial pathways. This suggests a similar potential for N-[4-(5-benzoyl-1H-1,3-benzodiazol-2-y)phenyl]-2-chlorobenzamide .
  • Anti-inflammatory Response : In vitro studies showed that certain benzodiazole derivatives could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential for therapeutic applications in inflammatory diseases .

Q & A

Q. How to investigate receptor selectivity against off-target proteins (e.g., serotonin receptors)?

  • Approach : Perform competitive binding assays with radiolabeled ligands (³H-flumazenil for GABA-A, ³H-LSD for 5-HT2A). Calculate Ki values and selectivity ratios (≥10-fold preferred for target) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-CHLOROBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-CHLOROBENZAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.